molecular formula C7H6ClN3 B1430967 7-Chloroimidazo[1,2-A]pyridin-2-amine CAS No. 1501148-82-8

7-Chloroimidazo[1,2-A]pyridin-2-amine

Cat. No. B1430967
CAS RN: 1501148-82-8
M. Wt: 167.59 g/mol
InChI Key: UIUCNIUFUKIWJT-UHFFFAOYSA-N
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Description

7-Chloroimidazo[1,2-A]pyridin-2-amine is a chemical compound . The molecule contains a total of 18 bonds. There are 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), 1 Imidazole, and 1 Pyridine .


Synthesis Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular structure of 7-Chloroimidazo[1,2-A]pyridin-2-amine is represented by the linear formula C7H6ClN3 . The InChI code for this compound is 1S/C7H6ClN3/c8-5-1-3-11-4-2-10-7(11)6(5)9/h1-4H,9H2 .

Scientific Research Applications

Synthesis of N-(Pyridin-2-yl)amides and Imidazopyridines

7-Chloroimidazo[1,2-A]pyridin-2-amine serves as a key intermediate in the chemodivergent synthesis of both N-(pyridin-2-yl)amides and imidazopyridines . These compounds have significant biological and therapeutic value, with varied medicinal applications. The synthesis process is mild and metal-free, making it environmentally friendly.

Antituberculosis Agents

Imidazo[1,2-A]pyridine analogues, which can be derived from 7-Chloroimidazo[1,2-A]pyridin-2-amine, exhibit significant activity against multidrug-resistant and extensively drug-resistant tuberculosis (TB) . These compounds are critical in the development of new TB drugs, addressing a major global health challenge.

Drug Discovery and Development

The compound’s structure is a pharmacophore that is commonly found in molecules with significant biological activity. It is frequently used in the discovery and development of new drugs, particularly for infectious diseases .

Organic Synthesis Research

In organic chemistry, 7-Chloroimidazo[1,2-A]pyridin-2-amine is used to develop new synthetic methods. It’s particularly useful in reactions that require a stable and reactive intermediate for the construction of complex molecules .

Biological Evaluation for Therapeutic Applications

Researchers use this compound to design and synthesize new molecules, which are then biologically evaluated for their therapeutic potential. This includes testing for various biological activities and pharmacological properties .

Microwave-Assisted Synthesis

The compound is also utilized in microwave-assisted synthesis processes. This technique is known for reducing reaction times and improving yields, which is beneficial for rapid compound library generation .

Future Directions

Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that 7-Chloroimidazo[1,2-A]pyridin-2-amine and related compounds may have potential applications in the development of new drugs, particularly for the treatment of drug-resistant tuberculosis .

properties

IUPAC Name

7-chloroimidazo[1,2-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-1-2-11-4-6(9)10-7(11)3-5/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUCNIUFUKIWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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